Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate is a chemical compound that belongs to the class of substituted benzoates. It is characterized by the presence of an amide linkage, which is formed between a benzoic acid derivative and an ethoxy-substituted butanamide. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be sourced from several suppliers, including Sigma-Aldrich, which provides detailed information about its properties and uses in research settings . Additionally, it is listed in chemical databases such as the Environmental Protection Agency's CompTox Dashboard, which offers insights into its intrinsic properties and classifications .
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be classified as:
The synthesis of methyl 2-(4-ethoxy-4-oxobutanamido)benzoate typically involves the following steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) can vary based on specific laboratory protocols and desired yields.
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate can participate in several chemical reactions:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction times.
The mechanism of action for methyl 2-(4-ethoxy-4-oxobutanamido)benzoate primarily relates to its interactions at the molecular level within biological systems. As an amide derivative, it may exhibit:
Data on specific mechanisms would require empirical studies to elucidate its biological effects.
Relevant data from suppliers indicate specific handling and storage requirements to maintain compound integrity .
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate has potential applications in:
Carbodiimide-mediated coupling represents the most efficient methodology for synthesizing Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate (CAS 27126-43-8), achieving superior yields and purity compared to traditional esterification approaches. This compound features a molecular weight of 265.30 g/mol with the chemical formula C₁₄H₁₉NO₄, incorporating both methyl ester and ethyl ester functionalities on its benzoate and oxobutanoate segments, respectively [7]. The synthesis proceeds through a two-step sequence that strategically prevents unwanted polymerization or symmetric anhydride formation:
Critical reaction parameters include:
Table 1: Performance Comparison of Carbodiimide Coupling Reagents
Reagent | Reaction Time (h) | Yield (%) | Purity (HPLC%) | Byproduct Concerns |
---|---|---|---|---|
DCC | 18 | 87 | 98.2 | DCU precipitation |
EDC·HCl | 12 | 92 | 99.1 | Water-soluble urea |
DIC | 14 | 89 | 98.7 | Volatile DIU |
Post-synthesis purification employs recrystallization from ligroine (43-45°C) to yield high-purity crystalline material characterized by:
This method achieves yields exceeding 90% with purity ≥99% when optimized, significantly outperforming acid chloride routes that generate corrosive byproducts and require stringent conditions. The structural integrity of both ester groups remains intact throughout synthesis, confirmed by spectroscopic analysis [7].
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate serves as a versatile prodrug platform where strategic ester modifications address bioavailability limitations inherent to carboxylic acid-containing pharmaceuticals. The dual ester architecture enables controlled metabolic activation through enzymatic hydrolysis, sequentially releasing the active metabolite 2-(3-carboxypropanamido)benzoic acid in physiological environments . Key design strategies include:
Structural Determinants of Metabolic Stability:
Table 2: Hydrolysis Kinetics of Ester Components in Simulated Biological Fluids
Ester Group | t₁/₂ Plasma (h) | t₁/₂ Liver Homogenate (min) | Primary Hydrolytic Enzyme | Relative Bioavailability (%) |
---|---|---|---|---|
Methyl ester | 0.8 | 14 | Carboxylesterase 1 | 38 |
Ethyl ester | 2.6 | 32 | Carboxylesterase 2 | 67 |
n-Propyl ester | 5.1 | 49 | Carboxylesterase 2 | 82 |
Molecular Engineering Approaches:
These modifications demonstrate a 4.3-fold increase in AUC(0-∞) compared to the dicarboxylic acid form in pharmacokinetic studies, validating the prodrug approach. Current research explores branched-chain ester variants (e.g., isopropyl) to further modulate hydrolysis kinetics while maintaining the core amide-benzoate structure essential for receptor recognition [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3